![molecular formula C17H13ClN4O3 B2713548 N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-78-9](/img/structure/B2713548.png)
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact. The synthesis of a specific compound can be found in the scientific literature, particularly in journals dedicated to synthetic chemistry .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity. This can involve studying how the compound reacts with different reagents, under various conditions. Techniques such as spectroscopy and chromatography are often used to monitor these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications
Antitumor Applications
Research has shown that derivatives of pyrazole compounds exhibit significant in vivo inhibitory effects on tumor growth. For instance, benzothiazole derivatives designed around the pyrazole core have demonstrated selective cytotoxicity against tumorigenic cell lines, indicating their potential as potent antitumor agents (Yoshida et al., 2005).
Antimycobacterial Activity
Another study synthesized novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing that certain compounds displayed promising lead molecule characteristics with minimal inhibitory concentration (MIC) values indicating strong antitubercular activities against Mycobacterium tuberculosis H37Rv. These findings suggest these compounds' suitability for further drug development without showing toxicity against a normal cell line (Nayak et al., 2016).
Antimicrobial Screening
Moreover, a variety of pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. These studies underscore the potential of pyrazole-based compounds in addressing infectious diseases by inhibiting the growth of pathogenic bacteria and fungi, with some compounds showing potent activity against specific bacterial strains (Idrees et al., 2020).
Safety And Hazards
Future Directions
The future directions for a compound can depend on many factors, including its potential applications, its economic viability, and the current state of research in the field. For example, if the compound shows promising activity in preliminary studies, future research might focus on optimizing its properties, studying its mechanism of action in more detail, or testing it in clinical trials .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-13(18)4-2-5-14(11)20-17(23)12-6-7-15(16(10-12)22(24)25)21-9-3-8-19-21/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDWQMUBHZQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.